Cas no 1955558-47-0 (2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride)
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl fluoride, 2-bromo-5-(methylsulfonyl)-
- 2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride
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- MDL: MFCD28968573
- Inchi: 1S/C7H6BrFO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3
- InChI Key: VKBNXXHYNUVQPO-UHFFFAOYSA-N
- SMILES: C1(S(F)(=O)=O)=CC(S(C)(=O)=O)=CC=C1Br
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990393-1g |
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 1g |
¥2436.0 | 2023-03-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990393-5g |
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 5g |
¥7077.0 | 2023-03-12 | |
| Enamine | EN300-224217-0.05g |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
| Enamine | EN300-224217-0.1g |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-224217-0.25g |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
| Enamine | EN300-224217-0.5g |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
| Enamine | EN300-224217-1.0g |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 1.0g |
$428.0 | 2024-06-20 | |
| Enamine | EN300-224217-2.5g |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
| Enamine | EN300-224217-5.0g |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
| Enamine | EN300-224217-10.0g |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride |
1955558-47-0 | 95% | 10.0g |
$1839.0 | 2024-06-20 |
2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride
Comprehensive Analysis of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride (CAS No. 1955558-47-0)
In the realm of specialty chemicals, 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride (CAS No. 1955558-47-0) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its brominated aromatic core and dual sulfonyl functional groups, serves as a critical intermediate in pharmaceutical synthesis, agrochemical development, and advanced material science. Its molecular architecture, featuring a methanesulfonyl moiety and a sulfonyl fluoride group, enables selective reactivity, making it invaluable for click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions—a hot topic in modern drug discovery.
The growing demand for high-purity sulfonyl fluorides in proteomics research and bioconjugation has propelled interest in CAS No. 1955558-47-0. Researchers frequently search for "sulfonyl fluoride applications in covalent inhibitors" or "brominated sulfone derivatives for medicinal chemistry," reflecting its relevance in targeting disease-specific proteins. Notably, its stability under physiological conditions aligns with trends in targeted covalent inhibitors, a field revolutionizing oncology and autoimmune therapies.
From a synthetic perspective, 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride offers exceptional modularity. Its electron-withdrawing sulfonyl groups enhance electrophilicity, facilitating nucleophilic aromatic substitutions (SNAr)—a key step in constructing heterocyclic scaffolds. This property resonates with queries like "how to modify benzene rings for drug-like molecules" or "best practices for sulfonyl fluoride handling." Moreover, its compatibility with palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) addresses the need for diverse aryl bromide building blocks in fragment-based drug design.
Environmental and regulatory considerations further underscore its appeal. Unlike traditional halogenated compounds, CAS No. 1955558-47-0 exhibits lower bioaccumulation potential, aligning with the "green chemistry in pharmaceutical intermediates" trend. Analytical techniques such as HPLC-MS and 19F-NMR are commonly employed for quality control, addressing FAQs like "how to characterize sulfonyl fluoride purity."
In material science, this compound’s thermal stability and polymeric compatibility make it ideal for designing high-performance sulfonated membranes—a sought-after solution for energy storage systems. Searches for "sulfonyl fluorides in battery electrolytes" highlight its crossover potential beyond life sciences.
In summary, 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride (CAS No. 1955558-47-0) epitomizes innovation at the intersection of chemistry and technology. Its multifaceted utility—from enabling next-gen therapeutics to advancing sustainable materials—positions it as a cornerstone of modern chemical research.
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